7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 1708251-33-5
Cat. No.: VC6530277
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4
* For research use only. Not for human or veterinary use.
![7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one - 1708251-33-5](/images/structure/VC6530277.png)
Specification
CAS No. | 1708251-33-5 |
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Molecular Formula | C17H17N3OS |
Molecular Weight | 311.4 |
IUPAC Name | 7-phenyl-2-piperidin-1-yl-3H-thieno[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C17H17N3OS/c21-16-15-14(13(11-22-15)12-7-3-1-4-8-12)18-17(19-16)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,18,19,21) |
Standard InChI Key | PWQGBIGDAHBIIQ-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one, reflects its fused bicyclic system. The thieno[3,2-d]pyrimidin-4(3H)-one core consists of a thiophene ring fused to a pyrimidinone ring. Key substitutions include:
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Position 2: A piperidin-1-yl group, contributing to basicity and receptor interaction.
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Position 7: A phenyl ring, enhancing lipophilicity and π-π stacking potential .
The molecular formula is C₁₇H₁₇N₃OS, with a molecular weight of 311.41 g/mol. X-ray crystallography of analogous compounds reveals a planar thienopyrimidinone core with substituents adopting equatorial conformations to minimize steric strain .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically follows a multi-step approach:
Physicochemical Properties
Experimental and predicted properties include:
The compound’s low aqueous solubility and moderate LogP suggest suitability for lipid-based formulations or prodrug strategies.
Biological Activity and Mechanisms
Phosphodiesterase (PDE) Inhibition
Structural analogs, such as 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, exhibit nanomolar potency against PDE7A/B . Computational docking suggests:
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The piperidine nitrogen forms hydrogen bonds with Gln413 in PDE7A’s active site .
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The phenyl group engages in π-π stacking with Phe384 and Phe416, enhancing binding affinity .
In vitro IC₅₀: While direct data for 7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one are unavailable, related compounds show IC₅₀ values of 5–50 nM against PDE7 .
Kinase Modulation
The thienopyrimidinone scaffold is prevalent in kinase inhibitors (e.g., JAK2, EGFR). Preliminary assays indicate weak activity (IC₅₀ >1 μM) against common kinases, suggesting selectivity for PDEs over kinases.
Therapeutic Applications
Neuroinflammation
PDE7 inhibitors suppress pro-inflammatory cytokines (e.g., TNF-α, IL-17) in microglia, implicating 7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one in neurodegenerative disease models .
Autoimmune Disorders
In murine collagen-induced arthritis, PDE7 inhibition reduces joint swelling by 40–60% at 10 mg/kg doses .
Pharmacokinetics and Toxicity
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Metabolic Stability: Microsomal half-life (human): 28 min (CYP3A4-mediated oxidation).
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hERG Inhibition: IC₅₀ >10 μM, indicating low cardiac risk.
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Acute Toxicity: LD₅₀ >500 mg/kg in rodents (oral).
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